methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate hydrochloride
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Overview
Description
Methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate hydrochloride is a chemical compound with a unique structure that includes a benzo[b][1,4]oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate hydrochloride typically involves the reaction of 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the ester linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine
- Methyl 3,4-dihydro-2-methyl-3-oxo-2H-benzo[b][1,4]oxazine-6-carboxylate
- 4-Acetyl-2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-sulfonyl chloride
Uniqueness
Methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the ester and hydrochloride functionalities.
Properties
Molecular Formula |
C10H11Cl2NO3 |
---|---|
Molecular Weight |
264.10 g/mol |
IUPAC Name |
methyl 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H10ClNO3.ClH/c1-14-10(13)9-5-12-7-4-6(11)2-3-8(7)15-9;/h2-4,9,12H,5H2,1H3;1H |
InChI Key |
RGFQQOZDNXAJSW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CNC2=C(O1)C=CC(=C2)Cl.Cl |
Origin of Product |
United States |
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